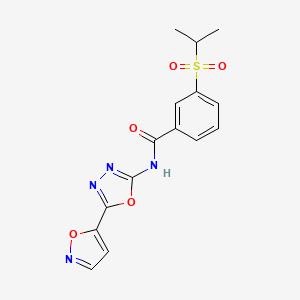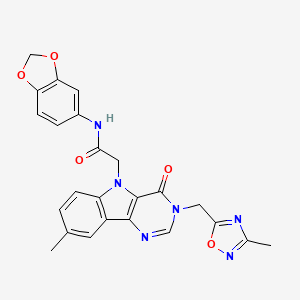
5-(3,4-dimethylisoxazol-5-yl)-N-(3,4-dimethylphenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-dimethylisoxazol-5-yl)-N-(3,4-dimethylphenyl)thiophene-2-sulfonamide, also known as DMTS, is a sulfonamide compound that has been extensively used in scientific research. DMTS has a unique chemical structure that makes it an attractive compound for various applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Antitumor Activity
The compound exhibits promising antitumor activity, particularly under glucose-starved conditions. Glucose levels within solid tumors are lower than in normal surrounding tissue due to increased glucose uptake by tumor cells and reduced nutrient supply from defective vasculature. Tumor cells reprogram their metabolism to adapt to low glucose conditions. Compound 6, an amuvatinib derivative, selectively kills tumor cells experiencing glucose starvation. It inhibits mitochondrial membrane potential, highlighting its dependence on mitochondria in glucose-starved cells .
Anti-HIV Activity (Related Compound)
While not directly applicable to the compound , related indole derivatives have been studied for anti-HIV activity. Kasralikar et al. reported molecular docking studies of indolyl and oxochromenyl xanthenone derivatives as potential anti-HIV agents .
Selectivity and Tolerance
Assessing the compound’s selectivity between cancer cells and normal cells is crucial. Investigating substituents at specific positions (e.g., N1-benzo[1,3]dioxole group) provides insights into its tolerability and specificity .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O5/c1-13-3-5-17-16(7-13)22-23(24(32)29(11-25-22)10-21-26-14(2)28-35-21)30(17)9-20(31)27-15-4-6-18-19(8-15)34-12-33-18/h3-8,11H,9-10,12H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBTYICCSSUSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

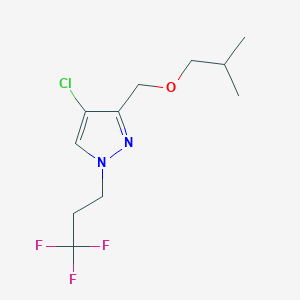
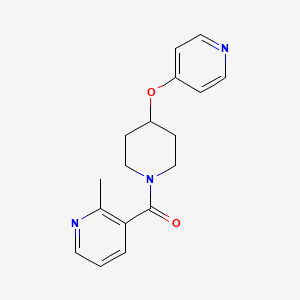
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2546020.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)
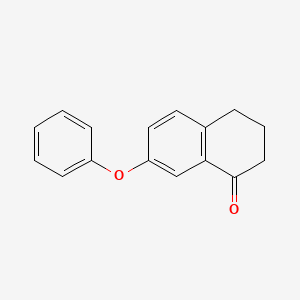
![1-[4-(2-Methoxyphenoxy)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2546025.png)

![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2546028.png)
![N-Propan-2-yl-N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2546031.png)
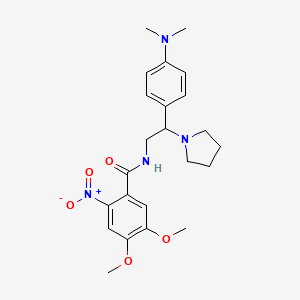
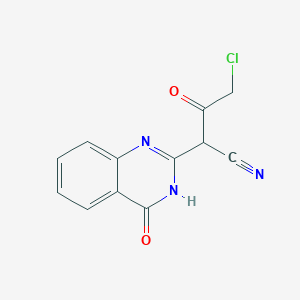
![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2546035.png)
![2-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2546037.png)
